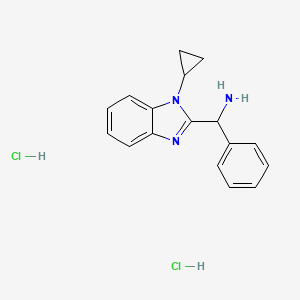
2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid is a boronic acid derivative that features a unique isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid typically involves the reaction of isoindole derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are reacted with isoindole precursors under specific conditions to yield the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into other functional groups, such as alcohols or ketones.
Reduction: The compound can be reduced to form different isoindole derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole ketones, while reduction can produce isoindole alcohols.
Scientific Research Applications
2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties includes exploring its potential as an anticancer or antimicrobial agent.
Industry: It finds applications in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The isoindole structure also contributes to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Phthalimidopropionic acid: Another isoindole derivative with similar structural features.
N-Phthalyl-DL-alanine: Shares the isoindole core but differs in functional groups.
Indole derivatives: Compounds like indole-2-carboxylates and indole-3-acetic acid have related structures and biological activities.
Uniqueness
2-Methyl-1-oxo-2,3-dihydro-isoindole-4-boronic acid is unique due to its boronic acid functionality, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalytic processes.
Properties
IUPAC Name |
(2-methyl-1-oxo-3H-isoindol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-11-5-7-6(9(11)12)3-2-4-8(7)10(13)14/h2-4,13-14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOLDJNSYRECML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CN(C(=O)C2=CC=C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid](/img/structure/B8187444.png)
![8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid](/img/structure/B8187448.png)
![8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid](/img/structure/B8187452.png)

![2-(5-[1,3]Dioxolan-2-yl-2,4-dimethoxy-phenyl)-boronic acid](/img/structure/B8187466.png)





